molecular formula C24H35N3O3S B6040447 1-cyclobutyl-N-[[2-ethylsulfonyl-3-(2-phenylethyl)imidazol-4-yl]methyl]-N-(oxolan-2-ylmethyl)methanamine

1-cyclobutyl-N-[[2-ethylsulfonyl-3-(2-phenylethyl)imidazol-4-yl]methyl]-N-(oxolan-2-ylmethyl)methanamine

Cat. No.: B6040447
M. Wt: 445.6 g/mol
InChI Key: CQPHWXIQTXMWAM-UHFFFAOYSA-N
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Description

1-cyclobutyl-N-[[2-ethylsulfonyl-3-(2-phenylethyl)imidazol-4-yl]methyl]-N-(oxolan-2-ylmethyl)methanamine is a complex organic compound that features a cyclobutyl group, an ethylsulfonyl group, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclobutyl-N-[[2-ethylsulfonyl-3-(2-phenylethyl)imidazol-4-yl]methyl]-N-(oxolan-2-ylmethyl)methanamine typically involves multiple steps, starting with the preparation of the imidazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

1-cyclobutyl-N-[[2-ethylsulfonyl-3-(2-phenylethyl)imidazol-4-yl]methyl]-N-(oxolan-2-ylmethyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.

    Substitution: The phenylethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfonyl group would yield sulfone derivatives, while reduction of the imidazole ring would yield dihydroimidazole derivatives.

Scientific Research Applications

1-cyclobutyl-N-[[2-ethylsulfonyl-3-(2-phenylethyl)imidazol-4-yl]methyl]-N-(oxolan-2-ylmethyl)methanamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-cyclobutyl-N-[[2-ethylsulfonyl-3-(2-phenylethyl)imidazol-4-yl]methyl]-N-(oxolan-2-ylmethyl)methanamine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The ethylsulfonyl group may also play a role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Imidazole Derivatives: Compounds like metronidazole and tinidazole share the imidazole ring structure and exhibit similar biological activities.

    Sulfonyl Compounds: Compounds like sulfonamides also contain sulfonyl groups and are known for their antimicrobial properties.

Uniqueness

1-cyclobutyl-N-[[2-ethylsulfonyl-3-(2-phenylethyl)imidazol-4-yl]methyl]-N-(oxolan-2-ylmethyl)methanamine is unique due to its combination of a cyclobutyl group, an ethylsulfonyl group, and an imidazole ring. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

1-cyclobutyl-N-[[2-ethylsulfonyl-3-(2-phenylethyl)imidazol-4-yl]methyl]-N-(oxolan-2-ylmethyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H35N3O3S/c1-2-31(28,29)24-25-16-22(27(24)14-13-20-8-4-3-5-9-20)18-26(17-21-10-6-11-21)19-23-12-7-15-30-23/h3-5,8-9,16,21,23H,2,6-7,10-15,17-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQPHWXIQTXMWAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NC=C(N1CCC2=CC=CC=C2)CN(CC3CCC3)CC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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